

Spectroscopic Characterization of Ethylenebis(chloroformate): A Technical Overview

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Compound of Interest

Compound Name: *Ethylenebis(chloroformate)*

Cat. No.: B089590

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Introduction

Ethylenebis(chloroformate), with the linear formula $\text{ClCO}_2\text{CH}_2\text{CH}_2\text{O}_2\text{Cl}$, is a chemical intermediate used in various synthetic applications. A thorough understanding of its spectroscopic properties is essential for researchers and professionals in chemical synthesis and drug development for reaction monitoring, quality control, and structural confirmation. This technical guide provides a summary of the expected spectroscopic data for **ethylenebis(chloroformate)**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of directly published experimental spectra for this specific compound, the data presented herein is predicted based on the analysis of its constituent functional groups and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **ethylenebis(chloroformate)**. These predictions are derived from known spectral data for ethylene glycol, various alkyl chloroformates, and general principles of spectroscopy.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of **ethylenebis(chloroformate)** is expected to be simple due to the molecule's symmetry.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.5	Singlet	4H	-CH ₂ -

Prediction Justification: The ethylene glycol protons in the parent molecule typically appear around 3.7 ppm. The presence of the electron-withdrawing chloroformate group (-O(C=O)Cl) will deshield the adjacent methylene protons, shifting their resonance downfield. A shift to approximately 4.5 ppm is a reasonable estimate. Due to the symmetrical nature of the molecule, all four protons of the ethylene bridge are chemically equivalent, resulting in a single peak (a singlet).

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum is also expected to show two distinct signals corresponding to the two unique carbon environments.

Chemical Shift (δ) ppm	Assignment
~ 68	-CH ₂ -
~ 150	C=O

Prediction Justification: The methylene carbons (-CH₂-) of ethylene glycol are typically found around 63 ppm. The attachment of the chloroformate group will cause a downfield shift, likely to the 65-70 ppm range. The carbonyl carbon of the chloroformate group is expected to be significantly deshielded and appear in the range of 149-155 ppm, which is characteristic for this functional group.

IR (Infrared) Spectroscopy Data

The infrared spectrum will be dominated by the strong absorption of the carbonyl group.

Frequency (cm ⁻¹)	Intensity	Assignment
~ 1775	Strong	C=O stretch (chloroformate)
~ 1160	Strong	C-O stretch
~ 700	Strong	C-Cl stretch

Prediction Justification: Chloroformates are known to have a strong carbonyl (C=O) stretching vibration at a relatively high frequency, typically around 1775 cm⁻¹. Strong C-O stretching bands are also characteristic and are expected around 1160 cm⁻¹. The carbon-chlorine (C-Cl) bond will also show a strong absorption, typically in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS) Data

The mass spectrum of **ethylenebis(chloroformate)** is predicted to show specific fragmentation patterns characteristic of chloroformates. The molecular weight of **ethylenebis(chloroformate)** is 186.98 g/mol .

m/z	Predicted Fragment
186/188/190	[M] ⁺ (Molecular ion peak with isotopic pattern for two chlorines)
123/125	[M - COCl] ⁺
93	[M - CICO ₂] ⁺
63	[COCl] ⁺

Prediction Justification: The molecular ion peak should be observable, and due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic pattern (M, M+2, M+4). A common fragmentation pathway for chloroformates is the loss of the ethoxycarbonyl radical (-CO₂R) or the acyl group (-COCl).^[1] Therefore, fragments corresponding to the loss of a COCl group are expected. The COCl⁺ fragment itself is also a likely observation.

Experimental Protocols

While specific protocols for **ethylenebis(chloroformate)** are not readily available, the following are general methodologies for obtaining the spectroscopic data for a liquid sample such as this.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **ethylenebis(chloroformate)** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , chloroform-d) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a 300 or 400 MHz instrument.
- ^1H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Use a standard pulse sequence with a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a ^{13}C spectrum using a proton-decoupled pulse sequence.
 - A greater number of scans will be required compared to ^1H NMR (typically several hundred to thousands) due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is generally sufficient.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, the easiest method is to use Attenuated Total Reflectance (ATR). Place a small drop of the neat liquid sample directly onto the ATR crystal.

Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

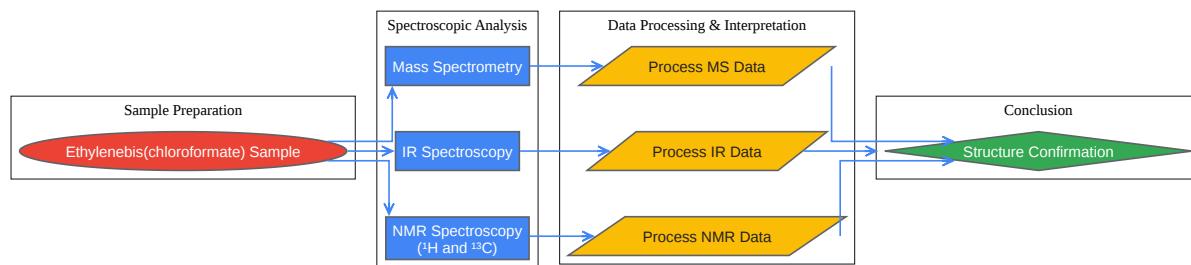
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean ATR crystal or empty salt plates.
 - Record the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
 - Electron Ionization (EI) is a common ionization method that will induce fragmentation, providing structural information.
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with a GC system.
- Data Acquisition:
 - The instrument is set to scan over a specific mass-to-charge (m/z) range (e.g., m/z 10-300).
 - The data system records the abundance of each ion at each m/z value.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **ethylenebis(chloroformate)**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
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